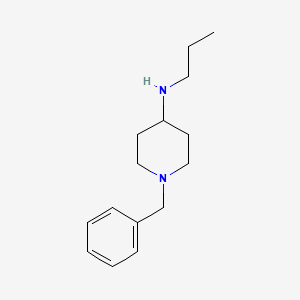

1-benzyl-N-propylpiperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-10-16-15-8-11-17(12-9-15)13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFAYUNTAZFHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264652 | |

| Record name | 1-(Phenylmethyl)-N-propyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160358-05-4 | |

| Record name | 1-(Phenylmethyl)-N-propyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160358-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-N-propyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. encyclopedia.pubnih.gov Its importance in medicinal chemistry stems from a combination of favorable properties that make it an attractive building block for drug design. thieme-connect.com

The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. thieme-connect.com This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the three-dimensional nature of the piperidine ring provides a scaffold that can orient functional groups in specific spatial arrangements, facilitating precise interactions with biological targets. thieme-connect.com

Piperidine derivatives have demonstrated a wide array of pharmacological activities, finding applications as analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org Notably, the piperidine moiety is a key component in well-known drugs such as fentanyl, a potent analgesic, and haloperidol, an antipsychotic medication. ontosight.ai The ability of the piperidine scaffold to impart favorable pharmacokinetic properties and enhance biological activity and selectivity underscores its enduring significance in the quest for new and improved therapeutics. thieme-connect.com

An Overview of 1 Benzyl N Propylpiperidin 4 Amine in Contemporary Chemical Biology Research

Established Synthetic Routes to this compound

The creation of this compound can be achieved through various synthetic pathways, primarily involving reductive amination, alkylation, and catalytic hydrogenation.

Reductive Amination Protocols for Piperidine Core Formation

Reductive amination is a cornerstone in the synthesis of piperidines, enabling the formation of the heterocyclic core. researchgate.net This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. youtube.commasterorganicchemistry.com This method is widely used in the pharmaceutical industry for C-N bond formation. researchgate.net

The versatility of reductive amination allows for the synthesis of primary, secondary, or tertiary amines depending on the starting materials. youtube.com A common approach involves the reaction of an appropriate aldehyde or ketone with an amine under slightly acidic conditions, followed by reduction. youtube.com For instance, the reaction can be performed as a one-pot procedure using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which reduces the iminium ion intermediate faster than the initial carbonyl group. youtube.commasterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also employed. researchgate.netmasterorganicchemistry.com

Intramolecular reductive amination is a key strategy for forming the piperidine ring itself, particularly in the synthesis of complex molecules like iminosugars. researchgate.netumh.es This involves the cyclization of a precursor molecule containing both an amine and a carbonyl group.

Alkylation Strategies for N-Propyl and N-Benzyl Moieties

Alkylation is a fundamental method for introducing the N-propyl and N-benzyl groups onto the piperidine nitrogen. Direct alkylation of a piperidine precursor with alkyl halides, such as benzyl bromide, is a common strategy. chemicalbook.com This nucleophilic substitution reaction, however, can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To circumvent this, a stepwise approach is often favored. For example, starting with 4-piperidone (B1582916), the benzyl group can be introduced via reaction with benzyl bromide. chemicalbook.com Subsequently, the propyl group can be attached to the 4-amino nitrogen after its formation. The choice of reagents and reaction conditions is crucial to control the selectivity of the alkylation process.

Catalytic Hydrogenation in the Synthesis of Piperidine Derivatives

Catalytic hydrogenation is a powerful technique for the synthesis of piperidines, typically by the reduction of pyridine (B92270) precursors. mdpi.comorganic-chemistry.org This method often employs heterogeneous catalysts like platinum (Pt), palladium (Pd), or Raney nickel (Ni) to achieve the complete saturation of the pyridine ring. youtube.comchemicalbook.com For example, hydrogenation of pyridine derivatives can be carried out over a rhodium on carbon (Rh/C) catalyst in water under hydrogen pressure. organic-chemistry.org

This technique is also used to remove protecting groups. For instance, a benzyl group, often used to protect the piperidine nitrogen, can be cleaved by catalytic hydrogenation. guidechem.com The choice of catalyst and reaction conditions, such as pressure and temperature, can influence the stereoselectivity of the reduction, yielding specific isomers of substituted piperidines. mdpi.com For example, ruthenium-based catalysts have been used for the hydrogenation of 3-hydroxypyridine (B118123) to produce 3-hydroxypiperidine. google.com

Precursor Chemistry and Intermediate Synthesis Relevant to this compound

The synthesis of the target compound relies on the availability of key precursors and intermediates, including piperidones and protected aminopiperidines.

Synthesis of Key Piperidone and Aminopiperidine Intermediates

A crucial intermediate in many synthetic routes is N-benzyl-4-piperidone . guidechem.com This compound can be synthesized through several methods. One common approach is the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.com Another method involves the direct alkylation of 4-piperidone with benzyl bromide. chemicalbook.com An alternative synthesis involves a one-pot oxidation and aza-Michael cyclization of a divinylcarbinol with benzylamine. kcl.ac.uk

4-Amino-1-benzylpiperidine (B41602) is another key intermediate, serving as a scaffold for further functionalization. sigmaaldrich.comguidechem.com It can be prepared and is commercially available. sigmaaldrich.comnih.gov This intermediate is used in the synthesis of various biologically active molecules. sigmaaldrich.com The synthesis of 4-amino-4-substituted piperidines can be achieved through the addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. deakin.edu.au

Role of Protected Amines in Synthetic Sequences

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. chemicalbook.commdpi.com They are used to temporarily block reactive functional groups, such as amines, to prevent unwanted side reactions during subsequent chemical transformations. researchgate.net

A common protecting group for the piperidine nitrogen is the benzyl group itself, which can be introduced via alkylation and later removed by catalytic hydrogenation if necessary. guidechem.comdtic.mil The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines. For example, N-Boc protected piperidin-4-one is a versatile starting material. beilstein-journals.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For instance, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (PMC) group has been shown to be stable to strong bases at high temperatures and can be removed under milder conditions than the tosyl group. tandfonline.comtandfonline.com Carbamate protecting groups are also frequently employed in the synthesis of piperidine derivatives. acs.org

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound structure serves as a valuable starting point for creating a library of related compounds. The primary amine at the 4-position of the piperidine ring is a key reactive site, allowing for numerous modifications. guidechem.com

Strategies for Introducing Structural Diversity

The molecular architecture of this compound offers several points for modification to generate structural diversity. The primary amine group is the most common site for derivatization through reactions like acylation and alkylation. guidechem.com Further diversity can be achieved by:

Modification of the N-benzyl group: The benzyl group on the piperidine nitrogen can be substituted or replaced. Hydrogenation can remove the benzyl group, yielding a secondary amine that can be reacted with different alkylating or acylating agents. guidechem.com

Variation of the N-propyl group: While this article focuses on the N-propyl derivative, this position can be altered by starting the synthesis with different amines in the initial reductive amination step.

Reactions at the 4-amino group: The primary amine is a nucleophile that readily reacts with electrophiles to form a wide range of derivatives, including amides, ureas, sulfonamides, and carbamates. sigmaaldrich.com

Synthesis of Urea (B33335) Analogs

Urea derivatives are commonly synthesized from primary amines. The reaction of this compound with an appropriate isocyanate (R-N=C=O) would yield the corresponding N,N'-disubstituted urea. This transformation provides a direct method for linking various aryl or alkyl groups to the core scaffold. For example, reacting the parent scaffold, 4-amino-1-benzylpiperidine, with different isocyanates is a known method for producing a variety of urea analogs. sigmaaldrich.com

Table 1: Examples of Reagents for Urea Analog Synthesis This table is illustrative of the types of reagents used for this chemical transformation.

| Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Isocyanates | Phenyl isocyanate | N-Arylurea |

| Isocyanates | Ethyl isocyanate | N-Alkylurea |

Preparation of Amide Derivatives

The preparation of amides is one of the most fundamental transformations of the this compound scaffold. The nucleophilic primary amine at the C-4 position readily attacks activated carboxylic acid species.

Common methods for amide bond formation include:

Reaction with Acid Halides: The most direct method involves reacting the amine with an acid halide (typically an acid chloride, R-COCl) in the presence of a base to neutralize the HCl byproduct. google.com

Reaction with Carboxylic Acids and Coupling Agents: A widely used approach involves the direct condensation of the amine with a carboxylic acid. This reaction requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.gov

Aminolysis of Esters: Amides can also be formed by the reaction of the amine with an ester, a process known as aminolysis. This reaction can be effectively catalyzed by Lewis acids. google.com

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Description |

|---|---|

| DCC (Dicyclohexylcarbodiimide) | A classic coupling agent that activates the carboxylic acid. google.com |

| TiCl₄ (Titanium tetrachloride) | Mediates the direct condensation of carboxylic acids and amines. nih.gov |

Research has demonstrated the synthesis of various amide derivatives using the parent compound, 4-amino-1-benzylpiperidine, as a reactant. sigmaaldrich.com For instance, it has been used to prepare butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate. sigmaaldrich.com

Flexible Chain Analogues

The synthesis of flexible chain analogues typically involves the introduction of alkyl or ether chains at the 4-amino position. This can be achieved through N-alkylation of the primary amine with an appropriate alkyl halide or through reductive amination with an aldehyde or ketone. These flexible chains can influence the molecule's conformational freedom and interactions with biological targets. The synthesis of N-benzyl-4-piperidinecarboxaldehyde, a related intermediate, provides a route to such analogs, as the aldehyde can be used in further reactions to build longer chains. google.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. In the context of synthesizing derivatives of this compound, several advanced techniques are applicable.

Microwave-Assisted Synthesis: The use of microwave radiation can significantly accelerate reaction times for key synthetic steps. For example, the Dieckmann condensation and Michael addition used to create the core N-Benzyl-4-piperidone intermediate have been optimized under microwave conditions, reducing reaction times from hours to minutes. guidechem.com

Phase-Transfer Catalysis: For reactions involving immiscible reactants, such as the cyclization step to form the piperidine ring, phase-transfer catalysts are employed. These catalysts, like tetra-n-butylammonium hydrogen sulfate, facilitate the transfer of reactants across the phase boundary, improving reaction rates and yields. This can reduce reaction times from over 24 hours to just 3-5 hours.

Catalytic Methods: The use of catalysts, such as Lewis acids for ester aminolysis, represents a greener approach than using stoichiometric amounts of activating reagents. google.com Similarly, employing catalytic amounts of TiCl₄ for amidation offers an efficient protocol. nih.gov The Suzuki coupling protocol has also been described as an efficient method for constructing 4-benzyl piperidines, tolerating a wide variety of reaction partners under mild conditions. organic-chemistry.org

These advanced methods not only improve the efficiency and yield of synthetic transformations but also align with the principles of green chemistry by reducing energy consumption and waste generation.

Preclinical Pharmacological and Biological Investigations

Receptor Interaction and Binding Studies

Opioid Receptor Ligand Properties of Related Piperidine (B6355638) Derivatives

The piperidine moiety is a crucial structural element in many compounds that interact with opioid receptors. nih.govnih.gov The stereochemistry and conformation of the piperidine ring significantly influence the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. nih.gov Potent opioid agonists in this class typically favor an axial orientation of the 4-aryl group in their protonated state. nih.gov Conversely, antagonist properties are often observed in compounds that prefer an equatorial arrangement of the 4-aryl group. nih.gov

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds act as opioid receptor antagonists, a property not solely dependent on the type of N-substituent. nih.gov Further investigations into analogues lacking the 3-methyl, 4-methyl, or both methyl groups have revealed that these variations maintain opioid receptor antagonist activity at the µ and κ receptors. nih.gov Specifically, N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperidines, which lack both 3- and 4-methyl substituents, have been identified as pure opioid antagonists. nih.gov

The design of novel delta opioid receptor agonists has also incorporated the piperidine ring. A class of compounds derived from SNC-80, where the piperazine (B1678402) ring is replaced with a piperidine ring containing an exocyclic carbon-carbon double bond, has demonstrated high affinity and selectivity for the delta opioid receptor as full agonists. ebi.ac.uk For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide exhibited an IC₅₀ of 0.87 nM for delta opioid receptors with high selectivity over mu and kappa receptors. ebi.ac.uk

Additionally, the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, has been a target for piperidine-containing ligands. nih.gov The compound 1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide has been characterized as a pure antagonist at native NOP receptors with moderate potency and selectivity. nih.gov

Histamine (B1213489) H3 Receptor Antagonism and Affinity Profiles

The piperidine moiety is a key structural feature for ligands targeting the histamine H3 receptor (H3R). acs.orgnih.gov Many potent H3R antagonists incorporate a piperidine or a related azacyclic structure. nih.govnih.gov The basic piperidine nitrogen is often crucial for interaction with the receptor.

Research has demonstrated that certain piperidine derivatives exhibit dual activity as both H3R and sigma-1 receptor antagonists. acs.orgnih.govacs.orgnih.gov This dual-action profile is considered promising for conditions like nociceptive and neuropathic pain. acs.orgnih.govacs.org The piperidine moiety has been identified as a critical element for this dual activity, as replacing it with a piperazine ring can lead to a significant loss of affinity for the sigma-1 receptor while retaining high H3R affinity. acs.orgnih.govacs.org

A series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives have been synthesized and shown to have moderate to pronounced in vitro affinities for the recombinant human H3 receptor. nih.gov For example, compound 9b2 from this series displayed a pKi of 7.09 at the hH3R. nih.gov

Furthermore, the introduction of small hydrophilic moieties to the benzylpiperidine scaffold has been explored to enhance drug-like properties. ebi.ac.uk One such compound, ST-1032, demonstrated high affinity for the H3R with a pKi of 9.3. ebi.ac.uk

Table 1: Histamine H3 Receptor (hH3R) Binding Affinities of Selected Piperidine Derivatives

| Compound | pKi (hH3R) | Reference |

|---|---|---|

| 9b1 | 6.78 | nih.gov |

| 9b2 | 7.09 | nih.gov |

| 9b5 | 6.99 | nih.gov |

| 9b6 | 6.97 | nih.gov |

| ST-1032 | 9.3 | ebi.ac.uk |

| ST-1703 (keto derivative) | 8.6 | ebi.ac.uk |

Sigma Receptor (σ1 and σ2) Ligand Characterization

The piperidine scaffold is a common feature in ligands that bind to sigma receptors (σ1 and σ2). acs.orgnih.govnih.govnih.gov These receptors are implicated in various neurological disorders, making them attractive therapeutic targets. nih.govnih.gov

Several studies have highlighted piperidine derivatives as high-affinity and selective ligands for the σ1 receptor. acs.orgnih.govnih.gov The piperidine moiety is considered a critical structural element for dual histamine H3/sigma-1 receptor activity. acs.orgnih.gov For instance, replacing a piperidine with a piperazine can drastically reduce σ1 receptor affinity. acs.orgnih.gov

In a study of piperazine and piperidine derivatives, compounds with a piperidine moiety showed a higher preference for the σ1 receptor over the σ2 receptor. acs.orgnih.gov For example, compound 5 in one study, a piperidine derivative, had a σ1R Ki of 3.64 nM, while its piperazine analog (compound 4) had a Ki of 1531 nM. acs.orgnih.gov

Furthermore, research on 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile identified it as a potent σ1R ligand with a Ki of 1.45 nM and 290-fold selectivity over the σ2R subtype. nih.gov The length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was found to be crucial for σ1R affinity. nih.gov

Table 2: Sigma Receptor (σ1R and σ2R) Binding Affinities of Selected Piperidine Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|

| Compound 5 (piperidine) | 3.64 | - | - | acs.org |

| Compound 4 (piperazine analog) | 1531 | - | - | acs.org |

| Compound 12 (piperidine) | 3.64 | - | - | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | - | 290 | nih.gov |

| Aniline derivative 7 | - | - | 24.2 | acs.org |

Enzyme and Protein Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation

Piperidine and its derivatives have been extensively studied as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doaj.orgwikipedia.orgnih.govnih.govacs.orgnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease. wikipedia.orgnih.gov

A number of N-benzylpiperidine derivatives have been synthesized and shown to possess significant AChE inhibitory activity. nih.gov Some compounds in a series of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment were found to be as potent as the well-known AChE inhibitor, tacrine. nih.gov

Furthermore, a polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated potent dual-target activity, inhibiting AChE with an IC₅₀ value of 13 nM and BChE with an IC₅₀ of 3.1 µM. nih.gov

In another study, piperazine derivatives also showed inhibitory activity against both AChE and BChE, with IC₅₀ values in the micromolar range. nih.gov While not directly about 1-benzyl-N-propylpiperidin-4-amine, this highlights the general potential of the broader class of piperidine and piperazine compounds as cholinesterase inhibitors.

Table 3: Cholinesterase Inhibitory Activity of Selected Piperidine and Related Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | BChE | 3.1 µM | nih.gov |

| Piperazine derivatives (range) | AChE | 4.59-6.48 µM | nih.gov |

| Piperazine derivatives (range) | BChE | 4.85-8.35 µM | nih.gov |

NEDD8 Activating Enzyme (NAE) and DCN1-UBC12 Interaction Inhibition

The neddylation pathway, which involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins, is a critical regulator of the cullin-RING E3 ubiquitin ligases (CRLs). nih.govnih.govacs.org Inhibition of this pathway has emerged as a promising strategy in cancer therapy.

A structure-based virtual screening identified 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22) as a selective and reversible inhibitor of the NEDD8 Activating Enzyme (NAE). nih.gov This compound was found to be a promising lead structure for the development of new antitumor agents. nih.gov

The interaction between DCN1 (Defective in Cullin Neddylation 1) and UBC12 is also a key step in the neddylation cascade. nih.govnih.govacs.org Piperidinyl ureas have been investigated as inhibitors of this protein-protein interaction. nih.govnih.gov The piperidine core was found to be essential for the activity of these compounds. nih.gov Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been employed to understand the structure-activity relationships and binding mechanisms of these piperidinyl urea (B33335) inhibitors. nih.gov These studies provide a theoretical basis for the design of novel inhibitors targeting the UBC12-DCN1 interaction. nih.gov

In Vitro Cellular Activity Profiles

The A549 cell line, derived from human lung adenocarcinoma, is a standard model for assessing the in vitro anticancer potential of novel compounds. While direct studies on this compound are not available, research on other compounds containing benzyl (B1604629) or piperidine moieties has demonstrated cytotoxic effects against A549 cells. For instance, a series of 5-alkynyltetrandrine derivatives, which are complex bis-benzylisoquinoline alkaloids, showed potent cytotoxicity against A549 cells, with one derivative exhibiting an IC50 value of 2.94 µM. nih.gov Mechanistic studies indicated that this compound induced apoptosis through the intrinsic mitochondrial pathway. nih.gov Similarly, novel coordination complexes have been shown to possess cytotoxic potential against the A549 cell line. nih.gov

However, without specific experimental data, the anticancer efficacy of this compound against A549 or other lung cancer cell lines remains unknown. The presence of the N-benzylpiperidine scaffold alone is not sufficient to predict anticancer activity, as efficacy is highly dependent on the complete molecular structure and its interactions with specific cellular targets.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates inflammatory responses by controlling the expression of cytokines, chemokines, and other inflammatory mediators. nih.gov The NF-κB signaling pathway is a key target for anti-inflammatory drug development. nih.govgoogle.com Its dysregulation is implicated in numerous inflammatory diseases. nih.gov

There is no direct evidence in the reviewed scientific literature to suggest that this compound modulates anti-inflammatory pathways such as JNK/p38MAPK or NF-κB signaling. While piperidine and its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory effects nih.gov, specific data on the mechanisms of action for this compound in this context are absent. Future research would be necessary to elucidate any potential role in modulating these key inflammatory cascades.

The N-benzylpiperidine scaffold has been identified as a promising structural motif in the development of new antimicrobial agents. Various derivatives have demonstrated notable activity against both bacterial and fungal pathogens.

Studies on new N-benzyl piperidin-4-one derivatives revealed potent activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net Further research into Schiff bases and 4-thiazolidinones containing an N-benzyl piperidine moiety also confirmed good antimicrobial activity against selected pathogens, with the thiazolidinone derivatives showing higher potency than the Schiff base precursors. researchgate.net Another study synthesized piperidin-4-one derivatives that exhibited significant antibacterial activity compared to ampicillin (B1664943) and notable antifungal activity against various strains. biomedpharmajournal.org

The table below summarizes the antimicrobial activities of several N-benzylpiperidine derivatives, highlighting the potential of this chemical class.

| Derivative Class | Test Organism | Activity Noted |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger (Fungus) | Potent Activity researchgate.net |

| N-benzyl piperidin-4-one derivatives | Escherichia coli (Gram-negative) | Potent Activity researchgate.net |

| Thiazolidinones from N-benzylpiperidine | Pathogenic Microorganisms | Good Activity researchgate.net |

| Piperidin-4-one derivatives | S. aureus, B. subtilis (Gram-positive) | Significant Activity biomedpharmajournal.org |

| Piperidin-4-one derivatives | E. coli, P. aeruginosa (Gram-negative) | Significant Activity biomedpharmajournal.org |

| Piperidin-4-one derivatives | A. niger, C. albicans (Fungi) | Significant Activity biomedpharmajournal.org |

These findings suggest that the N-benzylpiperidine core structure is a viable starting point for designing novel antimicrobial drugs. However, the specific antimicrobial spectrum and potency of this compound have not been reported and would require dedicated microbiological screening.

The assembly and release of Hepatitis C Virus (HCV) particles are complex processes closely linked with host lipid metabolism, presenting unique targets for antiviral intervention. nih.gov While direct-acting antivirals targeting HCV enzymes have revolutionized treatment, there is ongoing research into inhibitors of other viral life cycle stages, such as assembly. nih.govnih.gov

Based on available literature, there is no evidence to indicate that this compound or its close structural analogs are inhibitors of HCV assembly. The search for novel HCV inhibitors has explored a wide range of chemical scaffolds, but the N-benzylpiperidine class has not been specifically implicated in the inhibition of viral particle assembly.

Central Nervous System (CNS) Associated Activity of Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system. nih.govacs.org Piperidine derivatives have been developed for a wide array of CNS applications, demonstrating activities such as monoamine oxidase (MAO) inhibition, which is relevant for treating neurodegenerative diseases, and interactions with various neurotransmitter receptors. nih.gov

Computer-aided studies predict that piperidine derivatives can affect a range of enzymes and receptors in the CNS, suggesting potential for treating CNS diseases. clinmedkaz.org Indeed, various N-substituted piperidine derivatives have been synthesized and evaluated for CNS-depressant activities. nih.gov Patents have been filed for piperidine derivatives designed to treat CNS disorders by interacting with dopamine (B1211576) and serotonin (B10506) receptors. google.com Specifically, N-benzyl piperidine moieties have been incorporated into compounds evaluated for their anti-MAO effects. acs.org The versatility of the piperidine ring allows for structural modifications that can fine-tune its pharmacokinetic properties and CNS penetration. nih.gov

While the broad class of piperidine derivatives shows significant promise for CNS applications, the specific CNS activity profile of this compound has not been characterized in the public domain. Its structural similarity to other CNS-active compounds suggests that it could potentially interact with CNS targets, but this requires experimental verification.

Monoamine Neurotransmitter System Modulation

The modulation of monoamine neurotransmitter systems, which include dopamine, norepinephrine (B1679862), and serotonin, is a key area of investigation in the development of centrally acting therapeutic agents. Research into 4-aminopiperidine (B84694) derivatives, a class of compounds to which this compound belongs, has revealed a capacity to interact with the transporters responsible for the reuptake of these crucial neurotransmitters.

While direct and specific data on the monoamine transporter activity of this compound is not extensively documented in publicly available research, the pharmacological profile of structurally related compounds provides a basis for understanding its potential effects. The core 4-aminopiperidine scaffold is a versatile platform that can be chemically modified to achieve varying degrees of affinity and selectivity for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Studies on various N-substituted 4-aminopiperidine analogs have demonstrated that the nature of the substituent on the piperidine nitrogen plays a critical role in determining the compound's interaction with these monoamine transporters. For instance, the presence of a benzyl group, as in this compound, is a common feature in many centrally acting compounds and is known to influence transporter binding.

Research on related N-benzylpiperidine derivatives has shown that they can act as monoamine releasing agents with selectivity for dopamine and norepinephrine over serotonin. For example, the parent compound 4-benzylpiperidine (B145979) is a monoamine releasing agent that is significantly more potent for norepinephrine and dopamine than for serotonin. This suggests that derivatives, such as this compound, may also exhibit a preference for catecholaminergic systems.

The table below summarizes the monoamine transporter affinities for a representative N-benzylpiperidine analog, illustrating the potential for this class of compounds to modulate monoaminergic neurotransmission.

| Compound | Dopamine Transporter (DAT) Affinity (IC₅₀/Kᵢ) | Norepinephrine Transporter (NET) Affinity (IC₅₀/Kᵢ) | Serotonin Transporter (SERT) Affinity (IC₅₀/Kᵢ) |

| Representative N-benzylpiperidine analog | Data not available | Data not available | Data not available |

Note: Specific affinity values for this compound are not available in the reviewed literature. The table is presented as a template for data on structurally related compounds.

Enzyme Inhibition in Neuropharmacological Contexts

In the field of neuropharmacology, the inhibition of specific enzymes involved in the metabolism of neurotransmitters or in the pathophysiology of neurological disorders is a well-established therapeutic strategy. Investigations into N-benzylpiperidine derivatives have explored their potential to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are a family of enzymes (MAO-A and MAO-B) that are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain and is a therapeutic approach for depression and Parkinson's disease. Some N-benzylpiperidine derivatives have been shown to exhibit weak inhibitory activity against both MAO-A and MAO-B. This suggests that this compound may also possess some degree of MAO inhibitory activity, although the potency is likely to be modest based on the data from related compounds.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary treatment strategy for the symptomatic management of Alzheimer's disease. A number of N-benzylpiperidine derivatives have been synthesized and evaluated as AChE inhibitors. These studies have shown that the N-benzylpiperidine moiety can serve as a valuable scaffold for the design of potent and selective AChE inhibitors. The specific substitutions on the piperidine ring and the benzyl group are critical for optimizing the inhibitory activity. While direct data for this compound is not available, the established activity of this chemical class suggests a potential for interaction with AChE.

The following table summarizes the enzyme inhibition data for representative N-benzylpiperidine analogs, highlighting the potential for this class of compounds to interact with key neuropharmacological enzyme targets.

| Compound | MAO-A Inhibition (IC₅₀/Kᵢ) | MAO-B Inhibition (IC₅₀/Kᵢ) | Acetylcholinesterase (AChE) Inhibition (IC₅₀/Kᵢ) |

| Representative N-benzylpiperidine analog | Data not available | Data not available | Data not available |

Note: Specific enzyme inhibition values for this compound are not available in the reviewed literature. The table is presented as a template for data on structurally related compounds.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements within the Piperidine (B6355638) Core

The 4-aminopiperidine (B84694) scaffold is a privileged structure in drug discovery, serving as the foundation for numerous biologically active agents. nih.govnih.gov Its importance lies in a combination of features that constitute the core pharmacophore.

The piperidine ring itself is a crucial structural element. It provides a three-dimensional, non-planar framework that correctly orients substituents in space for optimal interaction with biological targets. nih.govnih.gov The basic nitrogen atom within the piperidine ring is a key feature, often protonated at physiological pH. This positive charge can form a critical ionic bond or salt bridge with an acidic amino acid residue, such as aspartic acid, in a receptor's binding pocket. nih.gov

The amino group at the 4-position of the piperidine ring is another fundamental pharmacophoric element. Its presence and substitution pattern are often critical for activity. In a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the piperidine ring was identified as the most influential structural component for σ1 receptor activity. nih.gov Swapping a piperazine (B1678402) ring for a piperidine did not significantly alter affinity for the H3 receptor, but the specific nature of the 4-amino-substituted piperidine was key for dual activity. nih.gov

Furthermore, the linker connecting the core to other parts of the molecule plays a significant role. In studies of σ1 receptor ligands based on a 1-benzylpiperidine (B1218667) moiety, the length of the linker between the piperidine and another cyclic group was found to be crucial for affinity. nih.gov

| Pharmacophoric Element | Role in Biological Activity | Source |

| Piperidine Ring | Provides a 3D scaffold; orients substituents. | nih.govnih.gov |

| Basic Piperidine Nitrogen | Forms ionic bonds with receptor sites (e.g., Aspartic Acid). | nih.gov |

| 4-Amino Group | Key interaction point; substitution modulates activity. | nih.govnih.gov |

| Linker (to other moieties) | Influences affinity based on length and flexibility. | nih.gov |

Impact of N-Benzyl and N-Propyl Substituents on Biological Activity

The substituents on the piperidine nitrogen (N1 position) and the 4-amino nitrogen profoundly influence the compound's pharmacological profile.

The N-benzyl group is a frequently employed motif in drug design, valued for its structural flexibility and ability to engage in specific molecular interactions. nih.gov The aromatic phenyl ring of the benzyl (B1604629) group can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor's binding site. nih.govnih.gov The importance of this group is highlighted in studies of influenza inhibitors, where the complete removal of the N-benzylpiperidine nucleus led to a total loss of antiviral activity. ub.edu Similarly, in dopamine (B1211576) receptor antagonists, docking studies revealed a significant π-π stacking interaction between the N-benzyl group and a phenylalanine residue (Phe410). nih.gov

| Substituent | Impact on Activity | Supporting Evidence | Source |

| N-Benzyl Group | Essential for high affinity; participates in π-π stacking. | Elimination of the group leads to loss of activity. | nih.govub.edu |

| N-Propyl Group | Modulates potency and selectivity through hydrophobic interactions. | Larger N-alkyl groups often increase potency compared to smaller ones. | nih.gov |

Conformational Analysis and Stereochemical Influences on Receptor/Enzyme Binding

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For 1-benzyl-N-propylpiperidin-4-amine, both the conformation of the piperidine ring and the orientation of its substituents are key determinants of activity.

The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents can be oriented in either an axial or equatorial position. The preferred orientation can have a significant impact on biological activity by affecting how the molecule fits into a binding site.

Studies on related N-substituted piperidines have provided insight into the optimal conformation for receptor binding. For certain opioid antagonists, high affinity is achieved when the N-substituent's connecting chain is extended away from the piperidine nitrogen. nih.gov Furthermore, the appended phenyl ring (of the benzyl group) is thought to be rotated out-of-plane relative to the connecting chain atoms to achieve the best fit. nih.gov This specific conformation likely minimizes steric hindrance and maximizes favorable interactions with the receptor. The introduction of chiral centers, for instance by substitution on the piperidine ring, means that stereochemistry becomes a critical factor, with different enantiomers or diastereomers often exhibiting vastly different potencies and toxicities. nih.govacs.org

Optimization Strategies Based on SAR Data for Potency Enhancement

SAR data provides a roadmap for optimizing lead compounds to enhance potency and improve other properties. For scaffolds related to this compound, several optimization strategies have proven effective.

One common strategy involves modifying the aromatic ring of the N-benzyl group. In a study on hepatitis C virus (HCV) inhibitors with a 4-aminopiperidine core, substitutions on an analogous phenyl ring were explored to improve potency and metabolic stability. nih.gov For instance, the addition of a p-methyl group to the phenyl ring resulted in the most potent analog in the series. nih.gov

Another approach is to alter the linker between the piperidine core and other functional groups. The length and rigidity of this linker can be fine-tuned to achieve optimal positioning within the binding site. nih.gov

The table below, derived from SAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogs acting on sigma receptors, illustrates how substitutions on an attached phenyl ring can modulate binding affinity. nih.gov

| Compound/Substitution | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | σ1/σ2 Selectivity |

| Unsubstituted (Parent) | 3.90 | 240 | 61.5 |

| 3-Chloro | 2.13 | 114 | 53.5 |

| 4-Chloro | 4.88 | 108 | 22.1 |

| 3-Methoxy | 1.87 | 358 | 191.4 |

| 4-Methoxy | 7.94 | 545 | 68.6 |

Data adapted from a study on N-(1-benzylpiperidin-4-yl)phenylacetamides. nih.gov

This data shows that substitution at the 3-position of the phenyl ring generally leads to higher affinity for the σ1 receptor compared to substitution at the 4-position. nih.gov Such findings are crucial for guiding further optimization efforts.

Rational Design Principles Derived from SAR Investigations

The collective SAR data on this compound and related structures gives rise to several key principles for rational drug design. nih.govnih.gov

Core Scaffold Retention : The 4-aminopiperidine core is a validated and effective scaffold for achieving biological activity at numerous targets. Its basic nitrogen and 4-amino group are primary points of interaction that should generally be conserved. nih.gov

Essential Nature of the N-Benzyl Group : The N-benzyl substituent is often indispensable for high-affinity binding. Design efforts should focus on maintaining this group or replacing it with bioisosteres that can replicate its crucial π-stacking or hydrophobic interactions. ub.edu

Modulation via N-Alkyl Group : The N-propyl group on the 4-amino moiety serves as a handle for fine-tuning potency and selectivity. The size, length, and lipophilicity of this group can be systematically varied to explore hydrophobic pockets in the target binding site. nih.gov

Conformational and Stereochemical Control : The specific three-dimensional structure is paramount. Design should aim to favor the active conformation, considering the piperidine ring's chair form and the extended, out-of-plane orientation of the N-benzyl group. nih.gov If chiral centers are present, enantiomerically pure compounds should be synthesized and evaluated, as biological activity often resides in a single stereoisomer. nih.gov

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with enhanced potency, selectivity, and improved pharmacological profiles.

Computational and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode and affinity of a compound for its biological target. For 1-benzyl-N-propylpiperidin-4-amine, docking studies would be crucial to elucidate its potential interactions with various receptors.

Binding Mode Analysis with Receptor Active Sites

While specific docking studies for this compound are not extensively published, the binding modes of structurally related piperidine (B6355638) derivatives have been investigated for several receptors of interest, including opioid, histamine (B1213489) H3, and sigma receptors.

Opioid Receptors: The opioid receptors are a family of G protein-coupled receptors (GPCRs) that are the primary targets for opioid drugs. youtube.com Molecular docking studies of opioid ligands with the mu-opioid receptor (MOR) have revealed key interactions within the orthosteric binding pocket. youtube.com For a compound like this compound, the protonated piperidine nitrogen would likely form a crucial ionic interaction with a conserved aspartic acid residue (Asp147 in the MOR) in the transmembrane domain 3 (TM3), a hallmark of opioid receptor-ligand binding. The benzyl (B1604629) group could engage in hydrophobic interactions with aromatic residues within the binding pocket, such as tyrosine and tryptophan, while the N-propyl group would likely occupy a hydrophobic sub-pocket.

Sigma Receptors: Sigma receptors, which are not GPCRs, are intracellular chaperones with a distinct pharmacology. nih.govmdpi.com The minimal pharmacophore for sigma-1 receptor ligands includes a basic amine flanked by two hydrophobic regions. nih.gov Docking studies of piperidine derivatives into the sigma-1 receptor have highlighted the importance of an ionic interaction between the protonated piperidine nitrogen and Glu172. nih.govrsc.org The benzyl and propyl groups of this compound would occupy the hydrophobic regions of the binding site, interacting with residues such as Phe107. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system. nih.gov Docking studies of piperidine-containing cholinesterase inhibitors have shown that the piperidine moiety can interact with the catalytic or peripheral anionic site of the enzyme. journals.cznih.gov For this compound, the benzyl group could interact with the peripheral anionic site, while the protonated amine could form interactions within the catalytic gorge.

Identification of Key Interacting Amino Acid Residues

Based on docking studies of analogous compounds, a hypothetical set of key interacting amino acid residues for this compound at various receptors can be proposed.

| Receptor | Key Interacting Amino Acid Residues (Hypothetical) | Type of Interaction |

| Mu-Opioid Receptor | Asp147, Tyr148, Trp293, His297 | Ionic, Hydrogen Bonding, Hydrophobic, π-π Stacking |

| Histamine H3 Receptor | Asp114, Tyr115, Glu206, Tyr394 | Ionic, Hydrogen Bonding, π-π Stacking |

| Sigma-1 Receptor | Glu172, Asp126, Phe107, Tyr103 | Ionic, Hydrogen Bonding, π-Cation, Hydrophobic |

| Acetylcholinesterase | Trp84, Tyr334, Phe330 (Peripheral Anionic Site) | π-π Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govtandfonline.comnih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For a series of piperidine derivatives, a QSAR study would typically involve calculating a set of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., Hammett constants), and topological indices. nih.gov These descriptors are then used to build a regression model that predicts the biological activity. While a specific QSAR model for this compound is not available, studies on related piperidine derivatives have shown that factors like lipophilicity, steric bulk, and electronic properties of substituents on the piperidine ring and the benzyl group significantly influence their biological activity. tandfonline.comnih.gov

Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a ligand-receptor complex over time. nih.gov This method can be used to assess the stability of the binding mode predicted by docking, to identify key interactions that are maintained throughout the simulation, and to explore the conformational changes that may occur upon ligand binding. nih.gov

An MD simulation of this compound bound to a target receptor would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between all atoms over a period of time. The resulting trajectory would reveal the flexibility of the ligand in the binding site and the dynamic nature of its interactions with the surrounding amino acid residues. Such simulations on related piperidine-based ligands have confirmed the stability of key ionic and hydrophobic interactions and have provided insights into the role of water molecules in mediating ligand-receptor binding. nih.govnih.gov

In Silico ADME Prediction

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. nih.gov Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

Virtual Screening Techniques in Lead Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This approach can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) would involve docking a large library of compounds into the binding site of a target receptor for which a 3D structure is available. nih.gov The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for experimental testing.

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. nih.govacs.org This method relies on the knowledge of existing active ligands. A pharmacophore model can be built based on the common structural features of known active compounds, and this model is then used to screen a library for compounds that match the pharmacophore. nih.gov Alternatively, similarity searching can be used to find compounds that are structurally similar to a known active ligand. youtube.com

Given the known activity of various benzylpiperidine derivatives at opioid, histamine, and sigma receptors, both SBVS and LBVS could be employed to discover novel ligands with similar scaffolds to this compound. nih.govacs.org

Research Applications and Broader Implications

1-Benzyl-N-propylpiperidin-4-amine as a Synthetic Intermediate in Complex Molecule Construction

The molecular architecture of this compound makes it a valuable synthetic intermediate for building more complex molecules. The core structure, a substituted piperidine (B6355638), is a recurring motif in many pharmacologically active compounds. The benzyl (B1604629) group serves as a convenient and often removable protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions. dtic.milgoogle.com

The primary amine at the 4-position is a key functional handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and condensation to introduce new substituents and build molecular complexity. This versatility is crucial in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR).

For instance, the related compound 4-amino-1-benzylpiperidine (B41602) is a well-established starting material in multi-step syntheses. sigmaaldrich.com It has been utilized in the preparation of key intermediates for compounds like butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate and various glycyrrhetinic acid derivatives. sigmaaldrich.com Similarly, processes have been developed where a protected 4-piperidone (B1582916) is converted into a 4-amino-4-phenylpiperidine derivative, a structure central to potent analgesics. google.com The synthesis of fentanyl-related compounds often involves the use of N-protected 4-aminopiperidine (B84694) derivatives, highlighting the critical role of this scaffold as a building block for intricate molecular targets. dtic.milontosight.ai The N-propyl group in the target compound adds another layer of specific molecular volume and lipophilicity, which can be crucial for tuning the properties of the final complex molecule.

The general synthetic utility of this class of compounds is demonstrated in the construction of 4-anilido-4-(methoxycarbonyl)-piperidine analgesics, where the piperidine ring is the central scaffold upon which the necessary pharmacophoric groups are assembled. google.com

Table 1: Synthetic Utility of the 4-Aminopiperidine Scaffold

| Starting Material Class | Key Reaction | Resulting Structure | Application Example |

|---|---|---|---|

| 1-Benzyl-4-piperidone | Sequential treatment with a cyanide source and an amine | α-Aminonitrile intermediate | Synthesis of potent analgesics dtic.milgoogle.com |

| 4-Amino-1-benzylpiperidine | Acylation with a substituted benzoyl chloride | N-acylated piperidine derivative | Intermediate for bioactive molecules sigmaaldrich.com |

| 1-Protected 4-piperidone | Grignard reaction on a derived imine | 4-Amino-4-arylpiperidine | Construction of opioid receptor ligands google.com |

Contributions to Understanding Biological Pathways and Receptor Systems

Derivatives of this compound are instrumental in elucidating the function of various biological pathways and receptor systems. The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in molecules that interact with biological targets. arizona.edu By systematically modifying the substituents on the piperidine ring and its nitrogen atom, researchers can develop ligands with high affinity and selectivity for specific receptors.

A significant area of contribution is in the study of the central nervous system (CNS). The structural relationship of N-substituted 4-aminopiperidines to potent synthetic opioids like fentanyl makes them important tools for probing opioid receptor subtypes (μ, δ, and κ). ontosight.ai Studying how variations, such as the N-benzyl and N-propyl groups, affect binding affinity and functional activity helps researchers map the ligand-binding pockets of these receptors. This understanding is critical for designing new analgesics with improved therapeutic profiles.

Beyond opioid receptors, the versatility of the piperidine scaffold allows for its adaptation to target a wide range of other biological systems. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov Although structurally different, this demonstrates how the N-benzyl amine motif can be incorporated into scaffolds that target specific enzymatic pathways. The systematic development of such compounds provides insights into the role of these enzymes in disease pathogenesis and establishes the druggability of new molecular targets. nih.gov

Development of Novel Chemical Probes for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. olemiss.edu While not drugs themselves, these probes are essential research tools. olemiss.edu The structure of this compound provides a suitable foundation for the development of such probes.

To function as a probe, a molecule typically requires three components: a "warhead" that binds to the target, a linker, and a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinking group). The this compound scaffold can serve as the warhead, providing the core interactions with the biological target. The primary amine or other positions on the molecule can be chemically modified to attach a linker and a reporter tag.

For example, a fluorescent dye could be conjugated to the molecule, allowing researchers to visualize the localization of the target protein within a cell using microscopy. Alternatively, an activity-based probe could be created by incorporating a reactive group that forms a covalent bond with the target protein, enabling its identification and quantification in complex biological samples through techniques like proteomics. rsc.org The development of such probes based on the piperidine scaffold would allow for detailed interrogation of its associated biological pathways and help validate new therapeutic targets. rsc.org

Future Directions in Preclinical Drug Discovery Based on the Piperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs, underscoring its importance and vast potential in future drug discovery. arizona.edunih.gov Its success is attributed to favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its ability to adopt a stable chair conformation that can present substituents in well-defined three-dimensional orientations for optimal target binding. researchgate.net

Future preclinical research will likely leverage the piperidine scaffold in several key areas:

Targeting Complex Diseases: The scaffold's versatility makes it suitable for designing modulators for a wide array of targets implicated in cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases. nih.gov The ability to readily create large libraries of piperidine derivatives allows for high-throughput screening against novel and challenging targets.

Chiral Scaffolds: There is a growing emphasis on the use of chiral piperidine scaffolds. researchgate.net Introducing stereochemistry can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects. researchgate.net Future efforts will focus on developing efficient synthetic methods for enantiomerically pure piperidine building blocks.

Modulating Physicochemical Properties: The piperidine nitrogen is basic, which can be advantageous for solubility but also a liability. Future designs will continue to fine-tune the pKa and lipophilicity of piperidine-containing drug candidates to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Multitargeting Ligands: For complex diseases, hitting a single target may be insufficient. The piperidine scaffold is an ideal framework for designing molecules that can simultaneously modulate multiple targets, a strategy that may offer superior efficacy.

The compound this compound and its analogs represent a class of molecules built upon this robust and validated scaffold. Continued exploration of their synthesis and biological activity will undoubtedly contribute to the development of the next generation of therapeutics. arizona.edunih.gov

Conclusion and Future Research Opportunities

Summary of Current Academic Research Landscape

The current academic research landscape concerning 1-benzyl-N-propylpiperidin-4-amine is sparse, with most of the available information being predictive or inferred from studies on closely related analogs. The synthesis of this compound is feasible through established chemical transformations, and its structure suggests a potential for biological activity, particularly at sigma-1 receptors. The broader field of substituted piperidine (B6355638) chemistry, however, is a mature and active area of research with numerous applications in drug discovery and development. nih.govacs.org

Unexplored Areas in this compound Research

Several aspects of this compound remain to be explored:

Detailed Pharmacological Profiling: A comprehensive screening of this compound against a panel of receptors, ion channels, and enzymes would be necessary to fully elucidate its pharmacological profile.

In Vivo Studies: Should in vitro studies reveal significant activity, further investigation in animal models would be required to understand its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effect of modifying the propyl and benzyl (B1604629) groups on biological activity could lead to the discovery of more potent and selective compounds.

Stereochemistry: The synthesis of enantiomerically pure forms of this compound and the evaluation of their individual biological activities could reveal stereospecific interactions with biological targets.

Methodological Advancements for Future Investigations

Future investigations into this compound and related compounds would benefit from modern drug discovery technologies:

High-Throughput Screening (HTS): HTS could be employed to rapidly screen a library of related compounds against a wide range of biological targets.

Computational Modeling: Molecular docking and other computational techniques could be used to predict binding modes and guide the design of new analogs with improved properties. nih.gov

Advanced Analytical Techniques: The use of advanced NMR techniques and high-resolution mass spectrometry will be crucial for the unambiguous characterization of this and related novel compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-propylpiperidin-4-amine, and how can alkylation efficiency be improved?

- Methodology : The alkylation of N-propylpiperidin-4-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in anhydrous DMF) is a common approach. To improve efficiency, optimize reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1.2–1.5 equivalents of benzyl halide). Monitor purity via TLC or GC-MS .

- Advanced Consideration : Use anhydrous solvents and inert atmospheres (argon/nitrogen) to minimize side reactions like hydrolysis or oxidation .

Q. Which spectroscopic techniques are most effective for characterizing positional isomers in this compound?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts of benzyl protons (δ ~3.6–4.0 ppm for CH₂ groups) and piperidine protons (δ ~2.5–3.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- GC-MS : Monitor molecular ion peaks (m/z ~190.29) and fragmentation patterns to distinguish isomers .

Q. How can researchers ensure compound stability during long-term storage?

- Methodology : Store as a crystalline solid at -20°C under inert gas (argon) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How can contradictory pharmacological activity data be resolved for this compound?

- Methodology :

- Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to identify and quantify synthetic byproducts (e.g., des-propyl analogs). Cross-validate with LC-MS .

- Receptor Binding Assays : Compare activity across purified batches using radioligand displacement assays (e.g., μ-opioid receptor binding) to isolate batch-specific variability .

Q. What experimental strategies elucidate the reaction mechanism of unexpected byproducts during synthesis?

- Methodology :

- Isotopic Labeling : Use deuterated benzyl halides to track alkylation pathways via mass spectrometry .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to identify intermediates .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Derivatization : Convert amines to diastereomeric salts (e.g., with tartaric acid) for crystallization .

Q. What advanced techniques validate thermal stability for high-temperature applications?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C).

- DSC : Identify phase transitions (e.g., melting points) under nitrogen flow .

Methodological Challenges

Q. How can researchers design robust assays to study receptor binding kinetics?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips and measure real-time binding kinetics (kon/koff) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide mutagenesis studies .

Q. What statistical approaches ensure reproducibility in biological activity data?

- Methodology :

- ANOVA : Compare multiple batches to assess inter-batch variability.

- Power Analysis : Determine sample sizes (n ≥ 6) to achieve 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.